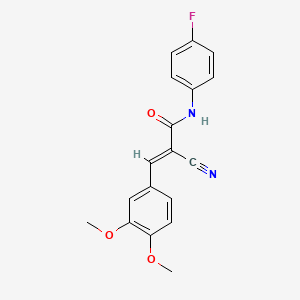
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone, also known as BIM-1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BIM-1 is a small molecule inhibitor that targets the protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival.
Mechanism of Action
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone targets several protein kinases, including JAK2, FLT3, and BTK, which are involved in various cellular processes. By inhibiting these kinases, this compound can disrupt the signaling pathways that promote cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in preclinical studies. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed. However, more research is needed to determine the long-term effects of this compound on the body.
Advantages and Limitations for Lab Experiments
One of the advantages of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is its specificity for protein kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. This compound can also be used to study the mechanisms of action of other kinase inhibitors and to identify potential drug targets. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone. One area of interest is the development of more potent and selective this compound analogs that can be used in cancer treatment. Another area of interest is the study of the role of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the use of this compound in combination with other drugs or therapies is another potential area of research. Overall, this compound has significant potential for scientific research and has already shown promise in the field of cancer research.
Synthesis Methods
The synthesis of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone involves the reaction of 2-fluorobenzaldehyde with 1-benzyl-1H-indole-3-carboxylic acid in the presence of a base and a coupling reagent. The reaction yields this compound, which is then purified using chromatography techniques. The synthesis of this compound is relatively simple and can be performed on a large scale, making it a viable option for scientific research.
Scientific Research Applications
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has been extensively studied for its potential applications in cancer research. The protein kinases targeted by this compound are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, this compound can induce cell death and reduce tumor growth. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia.
Properties
IUPAC Name |
(1-benzylindol-3-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c23-20-12-6-4-11-18(20)22(25)19-15-24(14-16-8-2-1-3-9-16)21-13-7-5-10-17(19)21/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUEMCFHLKHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)
![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)




![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)
![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)

